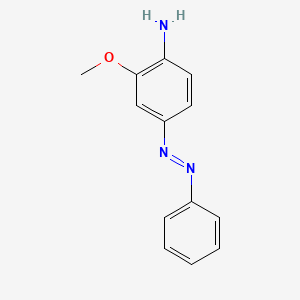

3-Methoxy-4-aminoazobenzene

Description

Overview of Azobenzene (B91143) Chemistry and its Significance in Advanced Materials and Chemical Science

Azobenzene and its derivatives represent a class of photoswitchable chemical compounds characterized by two phenyl rings linked by a nitrogen-nitrogen double bond (-N=N-) wikipedia.org. This simple aryl azo compound is the foundation for a wide range of derivatives that are pivotal in various scientific fields wikipedia.orgrsc.org. The defining feature of azobenzenes is their ability to undergo reversible isomerization between two geometric forms: the thermally stable trans (E) isomer and the metastable cis (Z) isomer digitellinc.comresearchgate.net. This transformation can be triggered by light of specific wavelengths, making azobenzenes a cornerstone of photochemistry wikipedia.orgdigitellinc.com. Typically, UV light induces the trans-to-cis conversion, while visible light or thermal relaxation facilitates the reverse cis-to-trans process wikipedia.orgnih.gov.

The significance of azobenzene chemistry extends far beyond fundamental research. Its inherent photochromic properties have been harnessed in the development of advanced materials digitellinc.com. These "smart" materials can respond to light stimuli, leading to applications such as molecular switches, actuators that alter their shape or mechanical properties, and high-density optical data storage rsc.orgdigitellinc.com. Furthermore, the integration of azobenzene units into polymers, liquid crystals, and supramolecular architectures allows for the photocontrol of material properties on a macroscopic level novapublishers.comresearchgate.net. In chemical science, azobenzenes are crucial building blocks for creating molecules with controllable functionalities, finding use in areas like photopharmacology for light-activated drug delivery digitellinc.comnih.gov. The strong light absorption of these compounds also makes them common as industrial dyes wikipedia.orgrsc.org.

Historical Context of Substituted Azobenzene Derivatives in Synthetic and Mechanistic Investigations

The journey of azobenzene began with its first synthesis in the mid-19th century digitellinc.com. Initially, these brightly colored compounds garnered interest primarily for their application as synthetic dyes in various industries digitellinc.com. It wasn't until 1937 that the remarkable ability of azobenzene to undergo reversible photoisomerization was fully recognized, opening a new chapter in its scientific exploration digitellinc.com. Foundational research conducted in the 1950s was instrumental in elucidating the fundamental photochemical properties of these molecules digitellinc.com.

Historically, the synthesis of azobenzene derivatives has relied on several classical methods. The most prominent among these is the azo coupling reaction, which involves the reaction of a diazonium salt with an activated aromatic compound rsc.org. Other established methods include the Mills reaction, where aromatic nitroso compounds react with anilines, and the Wallach reaction, which transforms azoxybenzenes into hydroxy-substituted azo derivatives under acidic conditions rsc.org. Over the years, mechanistic investigations have focused on understanding the isomerization pathways. Two primary mechanisms have been debated: a rotation around the N=N bond or an inversion at one of the nitrogen atoms through a semi-linear transition state wikipedia.orgresearchgate.net. The specific pathway can depend on the substitution pattern and the method of isomerization (photochemical or thermal) researchgate.netnih.gov.

Rationalization for In-Depth Research on Specific Azobenzene Architectures: The Case of 3-Methoxy-4-aminoazobenzene

The diverse applicability of azobenzenes is finely tuned by the nature and position of substituents on the phenyl rings mdpi.com. This has led to the classification of azobenzenes into distinct spectroscopic groups, such as azobenzene-type, pseudo-stilbenes, and aminoazobenzenes, each with unique absorption spectra and isomerization kinetics wikipedia.orgnih.gov. The in-depth study of specific, strategically substituted architectures is crucial for designing molecules with desired photophysical and chemical properties nih.gov.

This compound is a prime example of a substituted derivative where the precise arrangement of functional groups dictates its characteristics. As an aminoazobenzene, its properties are significantly influenced by the electron-donating amino (-NH2) group researchgate.net. The addition of a methoxy (B1213986) (-OCH3) group, another electron-donating substituent, at the meta-position relative to the azo bridge and ortho to the amino group, creates a unique electronic environment mdpi.comncsu.edu.

Research into this specific isomer is driven by the need to understand fundamental structure-property relationships ncsu.edu. Computational studies have investigated how the positions of the methoxy and amino groups influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) ncsu.edupsu.edu. For instance, the HOMO of this compound has been shown to involve the amino nitrogen lone pair, a feature that distinguishes it from its non-carcinogenic isomer, 2-methoxy-4-aminoazobenzene, where the HOMO involves the azo bond lone pairs ncsu.edunih.gov. Such investigations are vital for developing predictive models that link molecular structure to chemical behavior and potential biological activity ncsu.edupsu.edu. By systematically studying compounds like this compound, scientists can gain the insights needed to rationally design novel azo derivatives for targeted applications in materials science and beyond.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃N₃O | chembk.comnih.gov |

| Molar Mass | 227.26 g/mol | chembk.comnih.gov |

| IUPAC Name | 3-methoxy-4-(phenyldiazenyl)aniline | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

3544-23-8 |

|---|---|

Molecular Formula |

C13H13N3O |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

2-methoxy-4-phenyldiazenylaniline |

InChI |

InChI=1S/C13H13N3O/c1-17-13-9-11(7-8-12(13)14)16-15-10-5-3-2-4-6-10/h2-9H,14H2,1H3 |

InChI Key |

BQDAFHDHPLPCLC-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N |

Canonical SMILES |

COC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N |

Other CAS No. |

3544-23-8 |

Pictograms |

Irritant |

Synonyms |

3-MeO-AAB 3-methoxy-4-aminoazobenzene |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 3 Methoxy 4 Aminoazobenzene

Established Synthetic Routes to 3-Methoxy-4-aminoazobenzene Precursors

The synthesis of this compound relies on the construction of the core azobenzene (B91143) scaffold, which can be achieved through several established chemical reactions. The choice of precursors is critical and is dictated by the desired substitution pattern on the final molecule.

Diazo-Coupling Reactions in the Synthesis of Azobenzene Scaffolds

The most prevalent method for synthesizing azobenzene scaffolds is the diazo coupling reaction. unb.carsc.orgresearchgate.net This reaction is a type of electrophilic aromatic substitution where an aryldiazonium salt acts as the electrophile and couples with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778). google.commasterorganicchemistry.com

The process begins with the diazotization of a primary aromatic amine. organic-chemistry.org This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). unb.ca The reaction is conducted at low temperatures, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt, which can be explosive if isolated in a dry state. researchgate.net

Once formed, the diazonium salt is immediately reacted with a coupling partner. The coupling reaction's pH is crucial; coupling to phenols is typically performed under mildly alkaline conditions, while coupling to anilines is carried out in a slightly acidic medium. researchgate.net For the synthesis of precursors to this compound, one could envision diazotizing aniline and coupling it with 2-methoxyaniline (o-anisidine) or diazotizing p-nitroaniline and coupling it with 3-methoxyaniline (m-anisidine). upb.roresearchgate.net

Table 1: Key Steps in Diazo-Coupling Reactions

| Step | Description | Typical Reagents | Temperature |

|---|---|---|---|

| Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | Primary Aromatic Amine, NaNO₂, HCl or H₂SO₄ | 0–5°C |

| Coupling | Electrophilic aromatic substitution of an activated arene by the diazonium salt. | Diazonium Salt, Activated Aromatic Compound (e.g., Aniline, Phenol) | 0–10°C |

Reductive and Oxidative Approaches to Azo Linkage Formation

Beyond diazo coupling, other methods exist for forming the N=N double bond.

Oxidative Coupling: Symmetrical azobenzenes can be synthesized through the direct oxidation of aromatic amines. Various oxidizing agents can be employed for this transformation. For instance, the oxidation of 4-chloro-2-methoxyaniline (B126167) using sodium perborate (B1237305) in acetic acid has been used to form the corresponding symmetrical azo compound, (E)-1,2-bis(4-chloro-2-methoxyphenyl)diazene. beilstein-archives.org This oxidative approach is particularly useful for creating symmetrical precursors that can be later functionalized.

Reductive Coupling: Another strategy involves the reductive coupling of two nitroaromatic compounds to form the azo linkage. This can be accomplished using various reducing agents. A common method involves the reduction of a nitro compound using hydrogen gas in the presence of a catalyst like Raney nickel or palladium on carbon. google.com Alternatively, reagents like sodium dithionite (B78146) can be used to reduce nitro groups to form azo compounds. This method is valuable for synthesizing symmetrical azobenzenes from readily available nitroaromatic precursors.

Targeted Synthesis of this compound

The specific arrangement of substituents in this compound requires a carefully planned synthetic strategy, often involving multiple steps to ensure the correct isomer is formed. A common and logical approach involves the synthesis of a nitro-substituted precursor, followed by reduction.

A plausible synthetic pathway is the coupling of a diazonium salt derived from p-nitroaniline with m-anisidine (B1676023) (3-methoxyaniline). This reaction would yield 3-Methoxy-4'-nitroazobenzene. The subsequent step is the selective reduction of the nitro group to an amino group, affording the final product. The reduction of a nitro group in the presence of an azo linkage can be achieved using specific reagents like iron powder with a hydrogen source such as hydrazine (B178648) monohydrate or through catalytic hydrogenation under controlled conditions. ncsu.edu

An alternative route involves the diazotization of metanilic acid (3-aminobenzenesulfonic acid) and coupling it with a protected form of 2-methoxyaniline. A subsequent hydrolysis step then yields 4-Amino-3-Methoxy Azobenzene-3'-Sulphuric Acid, a structurally related dye. environmentclearance.nic.in

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful control over several reaction parameters.

Temperature Control: During the diazotization step, maintaining a low temperature (0–5°C) is critical to prevent the premature decomposition of the unstable diazonium salt, which would otherwise lead to the formation of phenolic byproducts and a lower yield. unb.camiracosta.edu

pH Adjustment: The pH of the reaction medium must be precisely controlled. Diazotization requires a strongly acidic environment to generate nitrous acid and stabilize the diazonium salt. researchgate.net The subsequent coupling reaction, however, often requires a specific pH range (acidic for anilines, alkaline for phenols) to optimize the reactivity of the coupling partner and ensure the desired electrophilic substitution occurs efficiently. google.com

Reduction Step: For syntheses proceeding via a nitro intermediate, the choice of reducing agent is crucial. The agent must be selective for the nitro group without cleaving the azo bond. For example, while strong reducing agents might break the N=N bond, milder systems like iron/hydrazine are often effective for this selective transformation. ncsu.edu The catalyst and reaction time must be optimized to ensure complete conversion of the nitro group while minimizing side products. ncsu.edu

Considerations of Regioselectivity in Substituted Azobenzene Synthesis

The final structure of the azo dye is determined by the position at which the diazonium salt attacks the coupling partner. This regioselectivity is governed by the electronic effects of the substituents already present on the aromatic ring of the coupling agent.

In the synthesis of this compound via the coupling of a diazonium salt with 2-methoxyaniline, the directing effects of the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are key. Both are activating, ortho, para-directing groups. However, the amino group is a much stronger activator than the methoxy group. Therefore, it will primarily direct the incoming electrophile (the diazonium salt) to the position para to it. Since the para position is occupied by the methoxy group, the coupling is directed to the available ortho position. However, to obtain the desired 3-methoxy-4-amino isomer, the coupling should occur para to the amino group and ortho to the methoxy group. This highlights the importance of selecting the correct starting materials.

For example, coupling benzenediazonium (B1195382) chloride with 3-methoxyaniline would likely result in substitution at the C4 position (para to the amino group) and the C6 position (ortho to the amino group), leading to a mixture of isomers. To achieve the specific 3-methoxy-4-amino substitution pattern, a more controlled, multi-step synthesis, such as the nitro-intermediate route, is often preferred to ensure high regioselectivity. ncsu.edulibretexts.org

Derivatization Strategies from this compound

The this compound molecule possesses a reactive primary aromatic amino group, which serves as a prime site for further chemical modification to tune its properties.

One common derivatization is N-acetylation . The reaction of the amino group with acetic anhydride (B1165640) or acetyl chloride yields the corresponding N-acetyl derivative, 4-acetamido-3-methoxyazobenzene. libretexts.org This transformation is often used to modify the electronic properties of the dye, which can affect its color, solubility, and binding characteristics. Acylation can also serve as a protective strategy for the amino group during subsequent reactions. researchgate.net

Another strategy involves using the amino group to create larger, more complex structures. The amine can be diazotized itself, creating a new diazonium salt. This new reactive intermediate can then be coupled with another electron-rich aromatic compound to synthesize bis-azo or poly-azo dyes, leading to compounds with significantly different absorption spectra and properties. google.com

Furthermore, the entire this compound scaffold can act as a core molecule for building more elaborate architectures. For instance, related aminoazobenzene structures have been used as the central core for the synthesis of polyester (B1180765) dendrimers, demonstrating that the molecule can be a building block for advanced materials. ncsu.edu

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent(s) | Functional Group Targeted | Potential Product Class |

|---|---|---|---|

| N-Acetylation | Acetic Anhydride | Primary Amine (-NH₂) | N-Arylacetamide |

| Diazotization | NaNO₂, HCl | Primary Amine (-NH₂) | Diazonium Salt |

| Subsequent Azo Coupling | Resulting Diazonium Salt, Activated Arene | Diazonium Group | Bis-azo Compound |

Chemical Modification of the Amino Functional Group

The primary aromatic amino group (-NH₂) in this compound is a key site for chemical derivatization due to its nucleophilic nature and its influence on the molecule's electronic properties. The highest occupied molecular orbital (HOMO) of this compound is concentrated at the amino lone pair electrons, which indicates this site is particularly susceptible to reaction with electrophiles. ncsu.eduresearchgate.net This reactivity allows for a variety of modifications, including acylation and condensation reactions.

Schiff Base Formation: Another common modification involves the condensation reaction of the primary amino group with aldehydes or ketones to form Schiff bases, or imines (-N=CHR). This reaction typically proceeds by mixing the reactants in a suitable solvent, such as ethanol. sci-hub.se The formation of an azo-azomethine linkage introduces a new chromophoric system, which can impact the spectral properties of the molecule. sci-hub.se These derivatives are explored for their potential in creating novel ligands for metal complexes and materials with unique optical properties. researchgate.net

Reactions Involving the Methoxy Substituent

Ether Cleavage: The most significant reaction involving the methoxy group is ether cleavage to convert it into a hydroxyl (-OH) group. This transformation is typically achieved by treating the compound with strong acids, such as hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃). The resulting 4-hydroxy-3-aminoazobenzene derivative introduces a phenolic hydroxyl group, which can participate in hydrogen bonding and act as a site for further functionalization, such as esterification or etherification. The presence of ortho-methoxy groups has been noted to influence molecular conformation through intramolecular hydrogen bonding, a factor that is altered upon cleavage to a hydroxyl group. beilstein-journals.orgbeilstein-archives.org

Structural Elucidation of Novel Derivatives

For novel derivatives of this compound, the primary analytical tools include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. researchgate.netbeilstein-journals.org

Nuclear Magnetic Resonance (NMR):

¹H NMR: This technique is used to identify the number and environment of protons in the molecule. Upon successful derivatization of the amino group, the characteristic signal for the -NH₂ protons would disappear and be replaced by signals corresponding to the newly added moiety. For example, in an acylation reaction, a new signal for the amide proton (N-H) would appear, often at a different chemical shift. beilstein-journals.orgbeilstein-archives.org

¹³C NMR: This provides information about the carbon skeleton. Chemical shifts of carbon atoms attached to or near the reaction site are altered upon derivatization. For instance, the formation of an amide from the amino group would cause a downfield shift in the adjacent carbon's signal. beilstein-journals.orgbeilstein-archives.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental formula of the synthesized derivative. beilstein-journals.org The measured mass-to-charge ratio (m/z) of the molecular ion is compared to the calculated theoretical value for the expected product, providing strong evidence for the compound's identity. beilstein-archives.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence or absence of specific functional groups. In the case of amino group modification, the disappearance of the characteristic N-H stretching vibrations (typically a doublet around 3300-3500 cm⁻¹) would be observed. researchgate.net Concurrently, the appearance of new bands, such as a strong carbonyl (C=O) stretch around 1650-1700 cm⁻¹ for an amide, confirms the formation of the new derivative. sci-hub.se

The table below summarizes the key analytical findings used for structural confirmation.

| Analytical Technique | Observation for Amino Group Derivatization | Observation for Methoxy Group Cleavage |

| ¹H NMR | Disappearance of -NH₂ proton signals; Appearance of new signals (e.g., amide N-H, alkyl protons). beilstein-archives.org | Disappearance of -OCH₃ proton signal (singlet); Appearance of broad -OH proton signal. |

| ¹³C NMR | Shift in the signal of the carbon atom bonded to the nitrogen. beilstein-journals.org | Upfield shift of the carbon atom previously bonded to the methoxy group. |

| HRMS | Molecular ion peak corresponds to the calculated mass of the new derivative. beilstein-journals.org | Molecular ion peak corresponds to the mass of the demethylated product. |

| IR Spectroscopy | Disappearance of N-H stretches; Appearance of new bands (e.g., C=O stretch for amides). sci-hub.se | Appearance of a broad O-H stretching band around 3200-3600 cm⁻¹. |

Mechanistic Investigations of 3 Methoxy 4 Aminoazobenzene Reactivity

Photochemical Transformations and Isomerization Dynamics

The defining characteristic of azobenzenes, including 3-Methoxy-4-aminoazobenzene, is their ability to undergo reversible isomerization between two geometric forms: the thermally stable trans (E) isomer and the less stable cis (Z) isomer. This transformation can be triggered by light, inducing significant changes in molecular geometry and properties.

Trans-Cis Photoisomerization Mechanisms

The photoisomerization of azobenzenes can proceed through two primary pathways following the absorption of light: rotation or inversion. nih.gov

Rotation Mechanism : This pathway involves the absorption of energy leading to a π→π* electronic transition (from the S₀ to the S₂ state). nih.gov This excitation weakens the N=N double bond, allowing for rotation around the bond axis to achieve the cis configuration. nih.govlongdom.org For many substituted azo-derivatives, computational studies suggest this rotation mechanism is the more energetically favorable route. nih.gov

Inversion Mechanism : This mechanism is initiated by an n→π* transition (from the S₀ to the S₁ state), where an electron from a non-bonding orbital on one of the nitrogen atoms is promoted to an anti-bonding π* orbital. nih.gov The isomerization then occurs via a semi-linear, "in-plane" transition state. nih.gov

Influence of Substituent Effects on Photoisomerization Kinetics

The rate and efficiency of photoisomerization are highly sensitive to the nature and position of substituents on the aromatic rings. nih.govresearchgate.net In this compound, the electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups play a crucial role. These "push" groups increase the electron density in the aromatic system, which can shift the absorption bands to longer wavelengths, potentially allowing for isomerization with visible light. nih.gov

The electronic nature of substituents and the polarity of the solvent significantly impact the kinetics. longdom.org For isomerization proceeding through the rotation mechanism, polar solvents can stabilize the charged transition state, leading to higher isomerization rates. researchgate.netlongdom.org

Research on structurally similar, asymmetrical azo-derivatives highlights the dramatic effect of substituents. For instance, the methylation of a hydroxyl group in one such compound was found to increase the isomerization rate constant by an order of magnitude, demonstrating a profound kinetic influence from a minor structural change. nih.gov

Below is a table showing research findings on the isomerization rates of two related azo-derivatives, illustrating the impact of substitution.

| Compound | Description | Isomerization Rate Constant (kᵢ) in THF |

| AZO1 | 4-((2-hydroxy-5-methylphenyl)diazenyl)-3-methoxybenzoic acid | 1.5 × 10⁻⁴ s⁻¹ |

| AZO2 | Methyl 3-methoxy-4-((2-methoxy-5-methylphenyl)diazenyl)benzoate | 3.1 × 10⁻³ s⁻¹ |

| Data sourced from a study on asymmetrical visible light-triggered azo-derivatives, demonstrating the kinetic impact of methylating a hydroxyl group. nih.gov |

Photoreversibility and Thermal Relaxation Processes

The photoisomerization of azobenzene (B91143) derivatives is a reversible process. Typically, the trans→cis conversion is induced by irradiating the molecule with UV light (around 320–350 nm). nih.gov The reverse cis→trans reaction can be triggered photochemically with light of a different wavelength, often in the visible range (400–450 nm), or it can occur thermally in the dark. nih.gov

Because the trans isomer is approximately 12 kcal/mol more stable than the cis isomer, the latter will spontaneously relax back to the more stable trans form over time. nih.gov There is a significant difference in the timescales of these processes:

Photochemical Isomerization : Both trans-to-cis and cis-to-trans conversions driven by light are extremely rapid, often occurring on the picosecond timescale. nih.gov

Thermal Relaxation : The thermal cis-to-trans isomerization is a much slower process, with half-lives ranging from milliseconds to days, depending on the specific molecular structure and the environmental conditions (e.g., solvent, temperature). nih.gov

This cycle of light-induced switching and thermal relaxation is the basis for many of the applications of azobenzene-containing materials. longdom.org

Acid-Base Equilibria and Protonation Phenomena

In acidic conditions, this compound can accept a proton, leading to changes in its electronic structure and spectroscopic properties. The primary sites for protonation are the nitrogen atoms of the amino group and the azo bridge.

Formation and Stability of Azonium Ions

The amino group of 4-aminoazobenzene (B166484), the parent compound of this compound, is basic and can be protonated to form an ammonium (B1175870) ion. The pKa for the conjugate acid of 4-aminoazobenzene is reported to be 2.82. nih.gov The presence of the electron-donating methoxy group at the 3-position in this compound is expected to modulate the basicity of the adjacent amino group.

In sufficiently acidic media, protonation can also occur at one of the nitrogen atoms of the azo bridge (-N=N-), forming a species known as an azonium ion. This cation is a key intermediate in the acid-catalyzed reactions of azo compounds. The stability of the azonium ion is influenced by the electronic effects of the substituents on the phenyl rings.

Spectroscopic Signatures of Protonated Species

Protonation causes a significant perturbation of the molecule's π-electron system, which results in distinct changes in its UV-Visible absorption spectrum. The addition of acid to a solution of an aminoazobenzene derivative typically leads to a large shift in the wavelength of maximum absorption (λₘₐₓ).

This phenomenon, known as halochromism, is a hallmark of pH-responsive dyes. The formation of the protonated species, whether at the amino group or the azo bridge, creates new electronic transitions. These changes can be monitored using spectrophotometry to study the acid-base equilibrium, determine pKa values, and assess the stability of the various protonated forms of the molecule in solution.

Redox Chemistry of the Azo Linkage

The azo linkage (-N=N-) is the central functional group in this compound, and its redox chemistry dictates many of the compound's reactive properties. This bond can undergo both oxidation and reduction, leading to a variety of products and reaction pathways.

The electrochemical characteristics of azobenzene and its derivatives are of significant interest. For amino-substituted azobenzenes, the redox behavior is particularly notable. These compounds can undergo a stable, two-electron oxidation to form a quinoidal structure. acs.org This process is often reversible. acs.org Spectro-electrochemical measurements of similar molecules have identified a red-shifted intermediate, suggesting the formation of a radical cation after a one-electron oxidation, which is then quickly followed by a second one-electron oxidation to yield the final quinoidal system. acs.org

The reversibility of this oxidation is highly dependent on the molecular structure. Studies on 4,4'-dimethylamino azobenzene have shown that the stability of the oxidized species is due to the formation of the quinoidal structure. acs.org In contrast, derivatives like 3,3'-dimethylamino azobenzene showed irreversible oxidative degradation, highlighting the importance of the substitution pattern. acs.org While specific oxidation potential values for this compound are not detailed in the available literature, its structural similarity to other amino-azobenzenes suggests it would participate in similar quinoid-type oxidation pathways.

The reductive cleavage of the azo bond is a well-documented and significant reaction for azo compounds, including this compound. This process breaks the -N=N- double bond, resulting in the formation of two separate aromatic amine molecules.

This reaction is commonly facilitated by enzymes known as azoreductases, which are found in various bacteria. researchgate.netnih.gov These enzymes typically utilize coenzymes such as NADH or NADPH as electron donors to catalyze the reductive cleavage. researchgate.net The general mechanism involves the transfer of electrons to the azo bond, leading to its scission. For instance, the related compound p-aminoazobenzene is known to be reductively converted into aniline (B41778) and p-phenylenediamine. nih.gov Following this pattern, the reductive cleavage of this compound is predicted to yield aniline and 3-methoxy-1,4-phenylenediamine.

Chemical methods can also achieve this transformation. Sodium dithionite (B78146) is often used in laboratory settings as a chemical mimic of azoreductase to trigger the reductive cleavage of the azo group. researchgate.net Furthermore, reaction conditions can be manipulated to favor this pathway. In photocatalysis using TiO₂, the presence of formate (B1220265) can act as a switch, shifting the reaction from a degradative pathway to one of reductive cleavage, leading to the formation of amine intermediates. mdpi.com

Reaction Mechanisms with Oxidizing Agents

The reaction of this compound with oxidizing agents can proceed through several distinct mechanisms, leading to either degradation of the molecule or the formation of new, more complex products.

Advanced Oxidation Processes (AOPs) are a class of procedures used for the chemical degradation of persistent organic pollutants. omu.edu.trmdpi.com These methods are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH). omu.edu.tr Common AOPs include UV/H₂O₂, the Fenton process (Fe²⁺/H₂O₂), and ozonation-based systems. omu.edu.trmdpi.com

The degradation of aminoazobenzene dyes via AOPs can occur through several pathways. researchgate.net The powerful hydroxyl radical can attack the molecule at various sites. One possible mechanism is the one-electron extraction from the amino substituent, which is often a primary point of reaction. researchgate.netscilit.com Alternatively, the hydroxyl radical can add to the carbon atoms of the benzene (B151609) rings, particularly the one activated by the amino and methoxy groups. researchgate.net This addition is often followed by the breaking of the resulting adduct, leading to the cleavage of the molecule near the azo linkage and subsequent fragmentation into smaller organic molecules, and ultimately, mineralization to carbon dioxide. mdpi.comresearchgate.net

Catalytic oxidation of this compound can be biological or chemical in nature. A significant pathway of biological oxidation is the metabolic activation mediated by cytochrome P-450 enzymes. nih.gov Research has shown that liver microsomes containing these enzymes can catalyze the mutagenic activation of this compound. nih.gov Notably, specific isozymes of cytochrome P-450, particularly those induced by phenobarbital (B1680315), are more efficient at catalyzing this activation compared to those induced by 3-methylcholanthrene (B14862). nih.gov This enzymatic oxidation is a critical step in the bioactivation of this compound.

Chemical oxidation studies on analogous structures provide further insight. The oxidation of a similar compound, 3-methoxy-4-t-butylaniline, using agents like potassium ferricyanide (B76249) or silver oxide, results in the formation of an azobenzene derivative, along with other products such as phenazines and N-aryl-p-quinone imines. csu.edu.aursc.org This indicates that oxidation of the precursor amine can lead to dimerization and the formation of the azo linkage. The reaction likely proceeds through the formation of an iminocyclohexadiene intermediate, which then rearranges to form various quinone imine products. csu.edu.aursc.org

Advanced Analytical Characterization of 3 Methoxy 4 Aminoazobenzene and Its Derivatives

Spectroscopic Techniques for Structural and Electronic Characterization

The elucidation of the intricate structural and electronic properties of 3-Methoxy-4-aminoazobenzene and its derivatives relies heavily on a suite of advanced spectroscopic techniques. These methods provide a detailed understanding of the molecule's architecture, electronic transitions, and vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental tool for probing the electronic transitions within azo compounds like this compound. The absorption of UV and visible light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur provide insight into the electronic structure of the molecule.

The spectra of aminoazobenzene dyes are characterized by distinct absorption bands. Generally, absorption peaks in the 185-240 nm range can be attributed to n → π* transitions, while those in the 240-300 nm range are typically due to π-π* transitions. researchgate.net The presence of substituents on the azobenzene (B91143) core, such as the methoxy (B1213986) and amino groups in this compound, significantly influences the position and intensity of these absorption bands. For instance, a methoxy group on an azobenzene derivative can cause a red-shift in the absorption maximum. researchgate.net

The solvent environment also plays a crucial role in the electronic spectra of these compounds. A bathochromic shift (redshift) is often observed with increasing solvent polarity, which is indicative of enhanced solvent-solute interactions and can be attributed to the delocalization of π bonding orbitals. researchgate.net In some cases, intramolecular hydrogen bonding can also affect the electronic transitions. researchgate.net

Under acidic conditions, aminoazobenzene derivatives can become protonated, leading to the formation of azonium ions. This protonation causes significant changes in the UV-Vis spectrum, often resulting in new, strong absorption bands at longer wavelengths. beilstein-journals.orgacs.org For example, upon acidification, 4-(dimethylamino)azobenzene exhibits a decrease in its primary absorption peaks and the appearance of new maxima at approximately 320 nm and 514 nm, which are assigned to protonation at different nitrogen atoms in the molecule. acs.org

Table 1: UV-Vis Absorption Data for Selected Aminoazobenzene Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| 4-(Dimethylamino)azobenzene | Neutral/Alkaline | 450 | 15849 L mol⁻¹ cm⁻¹ | acs.org |

| 4-(Dimethylamino)azobenzene | Acidic | 514 | 25119 L mol⁻¹ cm⁻¹ | acs.org |

| Azobenzene with methoxy group | Neutral/Basic | 436 | 11749 L mol⁻¹ cm⁻¹ | acs.org |

| Sodium 4-aminoazobenzene-3,4′-disulphonate | Methanol (B129727) | 370-420 | - | researchgate.net |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule, effectively creating a "molecular fingerprint." ksu.edu.saedinst.com

Infrared (IR) Spectroscopy:

For a vibration to be IR active, it must induce a change in the molecule's dipole moment. ksu.edu.saedinst.com In the context of this compound, key vibrational modes include:

N=N stretching: The azo group's stretching vibration is a characteristic feature, though its intensity can vary.

C-N stretching: The stretching of the bond between the aromatic ring and the azo nitrogen.

N-H bending: The bending mode of the amino group.

Aromatic C=C stretching: Vibrations associated with the benzene (B151609) rings.

C-O stretching: The stretching of the ether linkage in the methoxy group.

Studies on related azo dyes have assigned the IR band around 1636 cm⁻¹ to the bending mode of the amino group, while bands around 1390 and 1425 cm⁻¹ are attributed to the stretching mode of the azo group mixed with C-N stretching. researchgate.net Aromatic ring C=C stretching typically appears in the 1588-1597 cm⁻¹ region. researchgate.net

Raman Spectroscopy:

Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. edinst.com This often makes it particularly sensitive to symmetric vibrations and bonds within a non-polar environment. For azo compounds, the N=N stretching vibration is often strong in the Raman spectrum. Analysis of substituted azo dyes has shown that the calculated vibrational frequencies are in good agreement with experimental data, allowing for detailed normal mode assignments. researchgate.net

The complementary nature of IR and Raman spectroscopy is crucial for a comprehensive vibrational analysis, as some modes may be strong in one technique and weak or absent in the other. ksu.edu.sa

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound and its derivatives. By probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the connectivity and spatial arrangement of atoms. libretexts.org

¹H NMR: The chemical shifts of protons are highly sensitive to their local electronic environment. In a typical ¹H NMR spectrum of a this compound derivative, one would expect to see distinct signals for:

Aromatic protons: These appear in the downfield region, and their splitting patterns (coupling) reveal the substitution pattern on the benzene rings.

Amino protons: The chemical shift of the -NH₂ protons can vary and may be broadened due to exchange processes.

Methoxy protons: The -OCH₃ group gives a characteristic singlet, typically in the range of 3-4 ppm.

For example, in a bis(4-amino-2-bromo-6-methoxy)azobenzene derivative, the aromatic protons appear as singlets at δ 7.91 and δ 6.67, while the methoxy protons are observed as a singlet at δ 4.03. beilstein-journals.org

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum of a this compound derivative would correspond to:

Aromatic carbons: These resonate in the downfield region (typically 110-160 ppm). Carbons attached to the nitrogen and oxygen atoms will have distinct chemical shifts.

Methoxy carbon: The carbon of the -OCH₃ group will appear in the upfield region.

In a bis(4-amino-2-bromo-6-methoxy)azobenzene derivative, the aromatic carbons resonate at δ 157.3, 153.7, 138.8, 122.6, 110.8, and 104.9, with the methoxy carbon at δ 58.6. beilstein-journals.org

Advanced NMR techniques, such as COSY and HMBC, can be used to establish correlations between protons and carbons, further confirming the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chemguide.co.uk

When a molecule like this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound (C₁₃H₁₃N₃O), the calculated molecular weight is approximately 227.26 g/mol . nih.gov

The molecular ion is often energetically unstable and can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. chemguide.co.uk For azo compounds, fragmentation can occur at various points, including cleavage of the C-N bonds adjacent to the azo group and fragmentation of the substituent groups. libretexts.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments, further confirming the identity of the compound. beilstein-journals.org

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of complex mixtures. torontech.comopenaccessjournals.com It is particularly well-suited for the separation and quantification of azo dyes and their derivatives.

A typical HPLC system consists of a stationary phase (a column packed with small particles) and a mobile phase (a liquid solvent system). The separation is based on the differential partitioning of the components of a mixture between the stationary and mobile phases. openaccessjournals.com

For the analysis of aminoazobenzene compounds, reversed-phase HPLC (RP-HPLC) is commonly employed. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) or methanol and water, sometimes with additives like acids or buffers to improve peak shape and resolution. sielc.com

The development of an HPLC method involves optimizing several parameters, including:

Column: The choice of stationary phase is critical for achieving good separation.

Mobile Phase Composition: The ratio of organic solvent to water is adjusted to control the retention times of the analytes. Gradient elution, where the mobile phase composition is changed during the run, is often used for complex mixtures.

Flow Rate: This affects the analysis time and resolution.

Detector: UV-Vis detectors are commonly used for azo compounds due to their strong chromophores. The detector wavelength is set to the λmax of the analyte for maximum sensitivity. torontech.com

Validated HPLC methods can be used to determine the purity of a sample, identify and quantify impurities, and monitor the progress of chemical reactions. researchgate.net

Table 2: HPLC Method Parameters for Aminoazobenzene Analysis

| Parameter | Description | Example | Reference |

| Column | Stationary phase for separation | Newcrom R1 | sielc.com |

| Mobile Phase | Solvent system to elute compounds | Acetonitrile, Water, Phosphoric Acid | sielc.com |

| Detection | Method for observing separated compounds | UV-Vis Detector | torontech.com |

| Application | Purpose of the analysis | Purity assessment, impurity profiling | torontech.comresearchgate.net |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, aromatic amines like this compound often exhibit low volatility and high polarity, making direct GC analysis challenging. To overcome this, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form, improving its chromatographic behavior. sigmaaldrich.com

Derivatization Methods

The primary goal of derivatization in this context is to replace the active hydrogens on the amine functional group with nonpolar moieties. sigmaaldrich.com Common methods applicable to primary aromatic amines (PAAs) include:

Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) are effective for this purpose. mst.dkresearch-solution.com MSTFA is particularly volatile, which can be advantageous in trace analysis to avoid interference from reagent peaks. research-solution.com

Acylation: This method involves the introduction of an acyl group. Fluorinated anhydrides, such as heptafluorobutyric anhydride (B1165640) (HFBA), can be used to create derivatives that are highly responsive to electron capture detectors (ECD). research-solution.com

The choice of derivatization reagent and reaction conditions must be optimized to ensure a complete reaction and maximize the yield of the desired derivative. sigmaaldrich.com Following derivatization, the sample is injected into the GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. The mass spectrometer detects characteristic fragments of the derivatized analyte, allowing for unambiguous identification. sigmaaldrich.com

For the analysis of PAAs, including those derived from azo dyes, GC-MS methods are well-established. theseus.fi The analytical process involves extraction from the sample matrix, followed by derivatization and subsequent GC-MS analysis. i00.eu It has been noted that for complex mixtures of PAAs, a method might be divided into two parts: one for smaller amines requiring derivatization and another for larger amines that can be analyzed without it. mst.dk

Table 1: Example GC-MS Parameters for Aromatic Amine Analysis This table presents typical parameters for the analysis of derivatized aromatic amines and is not specific to this compound itself.

| Parameter | Condition | Reference |

|---|---|---|

| Column Type | DB-5MS, 30 m × 0.25 mm × 0.25 µm | fison.com |

| Injection Mode | Splitless | fison.com |

| Carrier Gas | Helium, 1.2 mL/min | fison.com |

| Inlet Temperature | 280 °C | fison.com |

| Oven Program | Initial 100 °C (2 min), ramp 30 °C/min to 310 °C (hold 8 min) | fison.com |

| MS Interface Temp. | 300 °C | fison.com |

| Ion Source Temp. | 260 °C | fison.com |

| Mass Scan Range | 60-650 amu | fison.com |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

While specific crystallographic data for this compound is not prevalent in the reviewed literature, the methodology has been successfully applied to numerous related azobenzene derivatives. researchgate.net For instance, the crystal structures of the 2-nitro and 2-cyano derivatives of 4'-[N,N-bis(β-hydroxyethyl)amino]azobenzene were solved by direct methods and refined to high precision. researchgate.net Similarly, the crystal structure of p-aminoazobenzene has been grown and characterized, confirming its cell parameters via XRD analysis. researchgate.netresearchgate.net These studies demonstrate the utility of XRD in confirming the azo-tautomer form of the dye and revealing intra- and intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.net

The process involves growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions are determined. researchgate.net

Table 2: Example Crystal Structure Data for a Related Azo Dye (p-aminoazobenzene) This data is for a related compound and serves to illustrate the type of information obtained from an XRD analysis.

| Parameter | Value | Reference |

|---|---|---|

| Compound | p-aminoazobenzene | researchgate.netresearchgate.net |

| Growth Method | Slow evaporation | researchgate.netresearchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Analysis Method | Single Crystal X-ray Diffraction | researchgate.net |

Immunoanalytical Methods for Detection of Modified Biomolecules (focus on method development)

Immunoanalytical methods, such as the enzyme-linked immunosorbent assay (ELISA), offer high sensitivity and specificity for detecting and quantifying molecules, including biomolecules that have been covalently modified by carcinogens or their metabolites. nih.gov The development of these methods is critical for biomonitoring studies, as they can measure adducts formed with macromolecules like DNA and proteins. nih.govacs.org

The development of an immunoassay for detecting biomolecules modified by this compound (3-MeO-AAB) involves several key stages. Research has been successfully conducted to create antibodies that specifically recognize DNA adducts of 3-MeO-AAB. nih.gov

Method Development Steps:

Immunogen Preparation: The first step is to create an immunogen that can elicit a specific antibody response. This is achieved by reacting the target compound's reactive metabolite with a carrier molecule. For 3-MeO-AAB, DNA is adducted in vitro to serve as the immunogen. nih.gov

Antibody Production: Rabbits or other host animals are immunized with the prepared 3-MeO-AAB-DNA adducts. This stimulates the animal's immune system to produce polyclonal antibodies that recognize the modified DNA. nih.gov

Assay Development and Characterization: An ELISA, typically in a competitive format, is developed. In this format, a known amount of the 3-MeO-AAB-DNA adduct is coated onto a microtiter plate. The antibody is pre-incubated with a sample (containing an unknown amount of the adduct) before being added to the plate. The adducts in the sample compete with the coated adducts for binding to the limited amount of antibody. The amount of antibody that binds to the plate is then measured using a secondary, enzyme-labeled antibody and a chromogenic substrate. A lower signal indicates a higher concentration of the adduct in the sample. nih.gov

Specificity and Sensitivity Assessment: The developed assay is tested for its sensitivity and specificity. Antibodies raised against 3-MeO-AAB-DNA were found to be highly specific for the modified DNA used as the immunogen. nih.gov However, some cross-reactivity was observed with adducts formed by the related compound 2-methoxy-4-aminoazobenzene. nih.gov The sensitivity of such an assay can be very high, with a 50% inhibition level of antibody binding in the femtomole (fmol) range. nih.gov This allows for the detection of very low levels of DNA damage, equivalent to 1-2 adducts per million bases. nih.gov

Immunohistochemical staining using these antibodies has further confirmed their ability to bind specifically to the nuclear components in the liver of rats exposed to 3-MeO-AAB, validating the method's applicability for in vivo studies. nih.gov

Table 3: Research Findings for Immunoanalytical Method Development for 3-MeO-AAB Adducts

| Parameter | Finding | Reference |

|---|---|---|

| Method | Competitive Enzyme-Linked Immunosorbent Assay (ELISA) | nih.gov |

| Target Analyte | This compound-DNA adducts | nih.gov |

| Antibody Source | Rabbits immunized with in vitro-adducted DNA | nih.gov |

| Assay Sensitivity (50% Inhibition) | 10-20 fmol of modified base per assay | nih.gov |

| Observed Cross-Reactivity | 2-methoxy-4-aminoazobenzene and 4-(o-tolylazo)-o-toluidine | nih.gov |

| In Vivo Validation | Immunohistochemical staining of liver nuclei in exposed rats | nih.gov |

Computational Chemistry and Molecular Modeling Approaches for 3 Methoxy 4 Aminoazobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other related characteristics.

Ab initio and Density Functional Theory (DFT) are two primary classes of quantum chemical methods used to study molecular systems. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. nih.gov In contrast, DFT methods calculate the total energy of a system based on its electron density, offering a favorable balance between computational cost and accuracy that makes it a popular choice for studying medium to large-sized molecules like azobenzene (B91143) derivatives. nih.govnih.gov

For molecules similar to 3-methoxy-4-aminoazobenzene, DFT calculations are commonly performed using hybrid functionals such as B3LYP, often paired with basis sets like 6-31G or 6-311G(d,p) to describe the molecule's atomic orbitals. researchgate.netscispace.comejosat.com.trindexcopernicus.com These calculations begin by optimizing the molecular geometry to find the lowest energy structure, which serves as the basis for computing various other properties. ejosat.com.tr

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netripublication.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ripublication.com Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. nih.gov Analysis of the spatial distribution (topology) of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich amino-substituted phenyl ring, while the LUMO may be distributed across the azo bridge and the other phenyl ring.

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.gov |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. researchgate.net |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. researchgate.net |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. researchgate.net |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org These rotations are not entirely free and are associated with energy changes due to factors like torsional strain and steric hindrance. libretexts.orglibretexts.org

For this compound, key rotations would occur around the C-N bonds connecting the phenyl rings to the azo group. A potential energy surface (PES) can be generated by systematically rotating one or more of these bonds and calculating the molecule's potential energy at each step. u-szeged.huresearchgate.net This surface maps the energy of the molecule as a function of its geometry, allowing for the identification of stable conformers (energy minima) and the transition states that connect them (saddle points). Such analysis provides insight into the molecule's flexibility and the most probable shapes it will adopt.

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structure verification and interpretation.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net This has been used to predict the absorption wavelengths for related aminoazobenzene derivatives. beilstein-journals.org

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the harmonic vibrational frequencies of a molecule. scispace.com These calculated frequencies, when scaled by an appropriate factor, often show good agreement with experimental Infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes to specific molecular motions. scispace.comdergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to calculate NMR chemical shifts (¹H and ¹³C). dergipark.org.tr Comparing these theoretical shifts with experimental data is a powerful tool for confirming molecular structures.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide detailed information about static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the system evolves.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. These models are based on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

For a class of compounds like aminoazobenzenes, QSPR models could be developed to predict properties such as absorption maxima, toxicity, or reactivity. researchgate.netresearchgate.net By establishing a statistically significant relationship between calculated descriptors (e.g., electronic, topological, or quantum-chemical) and an observed property for a set of known molecules, the model can then be used to predict that property for new or unmeasured compounds like this compound. This approach can significantly accelerate the design and screening of new azo dyes with desired characteristics. researchgate.net

Development of Predictive Models for Chemical Transformations

Predictive modeling, utilizing both quantum chemical calculations and machine learning algorithms, is a burgeoning area in the study of azobenzene derivatives. These models aim to forecast the outcomes of chemical transformations and predict key molecular properties, such as absorption spectra and the thermal half-life of isomers, based on molecular structure.

Quantum Chemical Models: Time-dependent density functional theory (TD-DFT) is a widely used quantum mechanical method to predict the electronic absorption spectra of molecules. For aminoazobenzene derivatives, TD-DFT calculations have been successfully employed to predict the absorption wavelength maxima (λmax). researchgate.net This predictive capability is crucial for designing photoswitches that respond to specific wavelengths of light, a key application for azobenzene compounds. researchgate.net By modeling the electronic transitions, researchers can screen potential substitution patterns computationally before undertaking synthetic efforts. researchgate.net

Machine Learning and QSAR Models: More recently, machine learning (ML) has emerged as a powerful tool for developing predictive models for the properties of photoswitches. nih.gov These models are trained on datasets of known compounds to learn the complex relationship between a molecule's structure and its properties. For instance, models have been developed to predict the λmax and the thermal half-life (t1/2) of the metastable cis isomer for a large set of azo-photoswitches. nih.gov

The interpretation of these models can reveal which molecular fragments or atoms have the highest contribution to a specific property. For example, analysis has shown that electron-donating groups like -NEt2 and electron-withdrawing groups like -NO2 have a high positive contribution to the prediction of λmax. nih.gov This aligns with established chemical principles regarding auxochromes on azo dyes. nih.gov Such models can accelerate the discovery of new photoswitches with desired characteristics by computationally screening vast chemical spaces. nih.gov Furthermore, machine learning models have been applied to predict the carcinogenic activity of metabolites derived from aromatic amines, using quantum chemical descriptors like chemical potential and hardness to achieve high accuracy. researchgate.net

Dynamic simulation models that implement the cyclic trans-cis-trans photoisomerization process in atomistic simulations have also been developed. mdpi.com These models work by temporarily modifying the force field parameters, specifically the dihedral potential of the central C-N=N-C atoms, to simulate the switch between isomers upon light absorption. mdpi.com This allows for the investigation of how photoisomerization affects the collective behavior of molecules in materials, such as in self-assembled monolayers or columnar aggregates. mdpi.com

| Modeling Technique | Predicted Property / Application | Relevance to this compound |

|---|---|---|

| Time-Dependent Density Functional Theory (TD-DFT) | Absorption Wavelength Maxima (λmax) | Predicts the color and the wavelength of light needed for photoisomerization. researchgate.net |

| Machine Learning (Ensemble Models) | λmax and Thermal Half-life (t1/2) | Enables high-throughput screening and rational design of new photoswitches based on substituent effects. nih.gov |

| Atomistic Dynamic Simulations (e.g., CPM) | Photoisomerization Dynamics | Models the physical process of switching and its impact on material properties. mdpi.com |

| Machine Learning (Decision Trees) | Carcinogenic Activity of Metabolites | Predicts potential biological hazards based on electronic structure descriptors. researchgate.net |

Role of Substituent Effects in Modulating Chemical Behavior

The chemical behavior of an azobenzene molecule is profoundly influenced by the nature and position of substituents on its phenyl rings. rsc.org The methoxy (B1213986) (-OCH3) and amino (-NH2) groups in this compound play a critical role in modulating its electronic properties, reactivity, and photochemical behavior. These effects can be understood through the principles of electronic donation and withdrawal, which are often quantified by the Hammett equation. libretexts.orgscribd.com

The Hammett equation (log(k/k0) = σρ) provides a quantitative correlation between the electronic properties of substituents and the reactivity of aromatic compounds. libretexts.orgscribd.com The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) indicates the sensitivity of a reaction to these effects. msudenver.edu

Electron-donating groups (EDGs) have negative σ values and increase the electron density of the aromatic ring.

Electron-withdrawing groups (EWGs) have positive σ values and decrease the electron density of the ring. msudenver.edu

Both the amino (-NH2) and methoxy (-OCH3) groups are strong electron-donating groups, primarily through resonance. beilstein-archives.org Their presence significantly impacts the electronic structure of the azobenzene core. In this compound, the amino group is in the para position relative to the azo linkage, while the methoxy group is in the meta position. This specific arrangement creates a "push-pull" like system that influences the molecule's absorption spectrum and isomerization properties. rsc.org

The introduction of EDGs like methoxy and amino groups onto an azobenzene ring generally leads to a bathochromic (red) shift in the absorption spectrum. beilstein-archives.org This means the molecule absorbs light at longer wavelengths, moving from the UV region further into the visible spectrum. This is a key reason why many substituted azobenzenes are used as dyes. wikipedia.org Specifically, the amino group in the para position is highly effective at shifting the absorption bands. This class of compounds is often referred to as aminoazobenzenes. wikipedia.org

The electronic nature of the substituents also dictates the mechanism and efficiency of the trans ↔ cis photoisomerization. rsc.org For classical azobenzenes, isomerization often proceeds through a rotation or inversion mechanism at the N=N bond in an excited state. The stability of the resulting isomers and the energy barrier for thermal back-relaxation (cis → trans) are highly dependent on the substituent pattern. rsc.org For instance, the introduction of electron-donating groups can influence the lifetime of the cis state. researchgate.net

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

|---|---|---|---|

| -NH2 (Amino) | para (σp) | -0.66 | Strongly Electron-Donating |

| -OCH3 (Methoxy) | para (σp) | -0.27 | Electron-Donating |

| -OCH3 (Methoxy) | meta (σm) | +0.12 | Weakly Electron-Withdrawing (by induction) |

| -H (Hydrogen) | - | 0.00 | Reference |

Note: The Hammett constant for the methoxy group is position-dependent. In the meta position, its inductive electron-withdrawing effect dominates over its weaker resonance-donating effect at that position. libretexts.org

Applications of 3 Methoxy 4 Aminoazobenzene in Specialized Research Domains

Role as a Precursor in Organic Synthesis

3-Methoxy-4-aminoazobenzene serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules with tailored properties. Its reactive amino group and the modifiable aromatic rings provide handles for a variety of chemical transformations.

The structural framework of this compound is particularly suited for the synthesis of advanced molecular architectures such as dendrimers and functionalized polymers. Dendrimers are highly branched, tree-like molecules with well-defined structures. Azobenzene (B91143) units, including those with methoxy (B1213986) and amino substitutions, have been incorporated into the core, branches, or periphery of dendrimers. rsc.orgresearchgate.net The synthesis of such azobenzene-containing dendrimers often involves multi-step processes where the azobenzene moiety is introduced as a key structural element. For instance, Fréchet-type dendrons bearing amino-nitro substituted azobenzene units have been synthesized, showcasing the versatility of azobenzene derivatives in creating complex, three-dimensional structures. nih.gov While specific literature detailing the use of this compound as the starting material for dendrimer synthesis is not abundant, the principles of dendrimer construction from functionalized aromatic compounds are well-established.

The general synthetic strategies for azobenzene-centered polyamidoamine (PAMAM) dendrimers have also been explored, indicating a pathway for incorporating similar structures into these advanced architectures. researchgate.netjst.go.jp The presence of both an electron-donating amino group and a methoxy group can influence the electronic and, consequently, the photoresponsive properties of the resulting macromolecules.

As an intermediate, this compound is instrumental in the production of a variety of functional materials. Its derivatives are key components in the development of polymers with unique optical properties. Azobenzene-containing polymers are widely studied for their photoisomerization capabilities, which can be harnessed for various applications. rsc.org The synthesis of polymers with azobenzene units in both the main and side chains allows for complex photocontrolled isomerization behaviors. rsc.org

The development of multifunctional nanomaterials often relies on the controlled assembly of responsive block copolymers, for which compounds like this compound can serve as foundational building blocks. klinger-lab.dersc.org These materials can be designed to respond to external stimuli, making them suitable for applications in smart coatings, sensors, and actuators.

Interactive Data Table: Synthesis of Azobenzene-Containing Polymers

| Polymer Type | Precursor (General Class) | Key Properties | Potential Applications |

| Side-chain Azobenzene Polymers | Azobenzene-functionalized monomers | Photo-induced anisotropy, surface relief gratings | Optical data storage, holography |

| Main-chain Azobenzene Polymers | Difunctional azobenzene monomers | Photo-induced changes in polymer conformation | Photo-actuators, smart materials |

| Azobenzene-containing Dendrimers | Functionalized azobenzene units | Multivalency, defined nanostructure | Drug delivery, light harvesting |

| Block Copolymers | Azobenzene-containing polymer blocks | Self-assembly, photo-responsive nanostructures | Nanolithography, responsive surfaces |

Contributions to Photoresponsive Materials and Molecular Switches

The most significant applications of this compound and its derivatives stem from their photochromic properties. The reversible isomerization between the thermally stable trans isomer and the metastable cis isomer upon irradiation with light of specific wavelengths allows for the development of materials that can change their properties on demand.

Azobenzene-containing materials are promising candidates for a range of optoelectronic devices due to their ability to modulate light. anu.edu.auresearchgate.net The photo-induced changes in the refractive index and absorption coefficient of these materials can be utilized in applications such as optical switching and data storage. While research often focuses on the broader class of azobenzene derivatives, the specific substitution pattern of this compound can be tuned to optimize its performance for particular applications.

For instance, tetra-ortho-methoxylated azobenzenes have been synthesized and studied for their photoswitching capabilities. nih.gov The presence of methoxy groups can influence the absorption spectra and the kinetics of the isomerization process, which are critical parameters for the design of efficient optoelectronic components.

The ability to reversibly alter the shape and polarity of a molecule with light makes azobenzene derivatives, including this compound, excellent candidates for the development of photo-controlled systems. A prominent area of research is in the field of photomechanical materials, where light energy is converted into mechanical work. Freestanding photoswitchable aero-polymers incorporating bridged azobenzene units have been developed, demonstrating the potential for creating photoactuators and photomechanical cell scaffolds. chemrxiv.org

Interactive Data Table: Properties of trans and cis Isomers of a Generic Azobenzene Derivative

| Property | trans-isomer | cis-isomer |

| Thermodynamic Stability | More stable | Less stable |

| Molecular Geometry | Planar | Non-planar |

| Dipole Moment | Low | High |

| Absorption Spectrum | Strong π-π* transition (UV-A), Weak n-π* transition (Visible) | Weaker π-π* transition, Stronger n-π* transition |

Utility in Environmental Remediation Research

Currently, there is a lack of specific research literature detailing the direct application of this compound in environmental remediation processes. The primary focus of environmental research related to azo compounds is on their potential as contaminants and the methods for their degradation, owing to the widespread use of azo dyes in various industries.

However, the chemical properties of this compound could suggest potential avenues for future research in this domain. For instance, its ability to interact with light could be explored for applications in photocatalysis, potentially as a sensitizer. Furthermore, the amino and methoxy groups could serve as sites for coordination with metal ions, suggesting a possible role in the development of sensors for heavy metal detection or materials for their adsorption. It is important to note that these are speculative applications based on the general chemistry of functionalized aromatic amines and azo compounds, and dedicated research is required to validate any utility of this compound in environmental remediation.

Studies on Biodegradation Mechanisms by Microorganisms

The biodegradation of azo dyes, including this compound, by microorganisms is a critical area of environmental research. The primary mechanism of bacterial degradation of azo dyes involves the enzymatic cleavage of the azo bond (-N=N-). This process is typically initiated by enzymes known as azoreductases, which catalyze the reduction of the azo linkage.

Under anaerobic conditions, various bacterial species can reduce the azo bond of this compound. This reductive cleavage results in the formation of aromatic amines. For this compound, this process would likely yield aniline (B41778) and 3-methoxy-p-phenylenediamine. These resulting aromatic amines are generally more amenable to further aerobic degradation by other microorganisms, which can break down the aromatic rings.

While specific studies on the microbial degradation of this compound are not extensively documented in publicly available literature, research on analogous compounds provides insight into the likely metabolic pathways. For instance, studies on the metabolism of this compound in mammals have shown that it can be activated by cytochrome P-450 enzymes in the liver, indicating its susceptibility to enzymatic transformation nih.gov. It is plausible that microbial enzyme systems, which are known for their diverse catalytic capabilities, can also mediate the breakdown of this compound.

Table 1: Potential Microbial Biodegradation Products of this compound

| Initial Compound | Key Enzymatic Process | Potential Intermediate Products |

| This compound | Azoreductase-mediated reduction | Aniline and 3-methoxy-p-phenylenediamine |

Evaluation of Photodegradation Pathways in Aqueous Systems

The photodegradation of azo dyes in aqueous environments is another significant area of research, particularly in the context of wastewater treatment. The degradation of these compounds under illumination typically involves advanced oxidation processes (AOPs), where highly reactive species, such as hydroxyl radicals (•OH), are generated.

Although specific experimental data on the photodegradation of this compound is limited, studies on similar aminoazobenzene dyes, such as Acid Orange 52, offer valuable insights into the potential degradation pathways researchgate.net. The photodegradation process in the presence of a photocatalyst like titanium dioxide (TiO2) and UV light would likely proceed through the following steps:

Generation of Reactive Oxygen Species: Upon irradiation, the photocatalyst generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) radicals.

Attack on the Azo Bond: The highly reactive hydroxyl radicals can attack the azo bond of this compound, leading to its cleavage.

Hydroxylation of Aromatic Rings: The aromatic rings of the molecule can undergo hydroxylation, leading to the formation of various phenolic intermediates.

Mineralization: Further oxidation of these intermediates can lead to the complete breakdown of the molecule into carbon dioxide, water, and inorganic ions.

The methoxy and amino groups on the benzene (B151609) ring of this compound would influence the sites of radical attack and the subsequent fragmentation pattern.

Table 2: Likely Intermediates in the Photodegradation of this compound

| Degradation Process | Key Reactive Species | Potential Intermediate Products |

| Photocatalysis (e.g., UV/TiO2) | Hydroxyl radicals (•OH) | Phenolic compounds, aromatic amines, and smaller organic acids |

Investigations into Catalytic Degradation Technologies

Catalytic technologies, particularly catalytic hydrogenation, represent a promising approach for the degradation of azo dyes. This method involves the use of a catalyst, typically a noble metal such as palladium or platinum on a support, and a reducing agent like hydrogen gas or sodium borohydride (B1222165) to break the azo bond.

The catalytic hydrogenation process for this compound would involve the addition of hydrogen atoms across the -N=N- double bond, leading to its cleavage and the formation of aniline and 3-methoxy-p-phenylenediamine. The efficiency of this process would depend on factors such as the choice of catalyst, solvent, temperature, and pressure.

Table 3: Catalytic Hydrogenation of this compound

| Catalytic System | Reactant | Expected Products |

| Metal catalyst (e.g., Pd/C) with H2 | This compound | Aniline and 3-methoxy-p-phenylenediamine |

Application in Analytical Reference Standards Development

Analytical reference standards are highly pure compounds used to calibrate analytical instruments, validate analytical methods, and ensure the accuracy of experimental results. Substituted aminoazobenzenes, due to their distinct chemical properties, are synthesized and utilized as reference materials in various analytical applications.